
Tedizolid Phosphate Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tedizolid Phosphate Dimer is an oxazolidinone class antibiotic that inhibits bacterial protein synthesis and is proven to be effective in the treatment of certain Gram-positive bacterial infections . It has the molecular formula C34H30F2N12O11P2 and a molecular weight of 882.6 g/mol . It is also known by other names such as 1220910-90-6 and SCHEMBL12991629 .
Molecular Structure Analysis
The IUPAC name of Tedizolid Phosphate Dimer is [ [ (5 R )-3- [3-fluoro-4- [6- (2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methoxy-hydroxyphosphoryl] [ (5 R )-3- [3-fluoro-4- [6- (2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl hydrogen phosphate . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
Tedizolid Phosphate Dimer has a molecular weight of 882.6 g/mol, XLogP3-AA of 1.6, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 21, Rotatable Bond Count of 14, Exact Mass of 882.16003014 g/mol, Monoisotopic Mass of 882.16003014 g/mol, Topological Polar Surface Area of 274 Ų, Heavy Atom Count of 61, Formal Charge of 0, and a Complexity of 1540 .Scientific Research Applications
Topical Ocular Application
Tedizolid Phosphate Dimer has been used in the fabrication and characterization of nanocrystals for topical ocular application . The nanocrystals of Tedizolid Phosphate Dimer were prepared by the antisolvent precipitation method to improve its solubility and ocular availability . This application is particularly important as it provides a novel approach to treat ocular infections.
Antibiotic Prodrug
Tedizolid Phosphate Dimer is an antibiotic prodrug that is metabolized into tedizolid . Tedizolid is effective against various resistant bacterial strains . This makes Tedizolid Phosphate Dimer a valuable tool in the fight against antibiotic-resistant infections.
Stability-Indicating Determination
Tedizolid Phosphate Dimer has been subjected to stress degradation conditions, namely, hydrolysis (neutral, acidic and alkaline), thermal, oxidative and photolytic ones . This study provides valuable insights into the stability of Tedizolid Phosphate Dimer under various conditions, which is crucial for its storage and usage.
Treatment of Acute Bacterial Skin Infections
Tedizolid Phosphate Dimer has been approved by the FDA for the treatment of acute bacterial skin infections caused by Gram positive pathogens . This includes infections caused by Staphylococcus aureus, including methicillin-resistant strains, Streptococcus species including penicillin resistant Streptococcus pneumonia and vancomycin resistant enterococci .
Resistance to cfr-mediated Resistance
Interestingly, for three of the four S. aureus isolates harboring cfr-mediated resistance, tedizolid MIC remained at 0.5 mg/L, with the fourth isolate having an MIC of 1 mg/L . This suggests that Tedizolid Phosphate Dimer may have potential in treating infections that exhibit cfr-mediated resistance.
Improved Drug Solubility
The phosphate group forming the prodrug is supposed to improve drug solubility . This improved solubility can enhance the effectiveness of the drug, making it a more potent therapeutic agent.
Mechanism of Action
Target of Action
Tedizolid phosphate dimer primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, which is vital for bacterial growth and survival .
Mode of Action
Tedizolid inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome . This interaction disrupts the formation of a functional 70S initiation complex, which is an essential component of the translation process in bacteria . As a result, the bacterial cells are unable to synthesize proteins, leading to inhibition of bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by tedizolid is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, tedizolid interferes with the translation process, preventing the assembly of amino acids into protein chains . This disruption in protein synthesis affects various downstream cellular processes, ultimately leading to bacterial cell death .
Pharmacokinetics
Tedizolid displays linear pharmacokinetics with good tissue penetration . It is administered as a phosphate prodrug that is converted to tedizolid, the active moiety . Prior to excretion, the majority of tedizolid is converted to an inactive sulphate conjugate in the liver . This conversion is unlikely to involve the action of cytochrome P450-family enzymes . Tedizolid has an apparent oral clearance of 6.9 ± 1.7 L/hr for a single dose and 8.4 ± 2.1 L/hr at steady-state .
Result of Action
The primary result of tedizolid’s action is the inhibition of bacterial growth . By disrupting protein synthesis, tedizolid prevents bacteria from producing essential proteins, leading to inhibition of bacterial growth and eventual bacterial cell death . Tedizolid is proven to be effective in the treatment of certain Gram-positive bacterial infections .
Action Environment
The efficacy and stability of tedizolid can be influenced by various environmental factors. For instance, the presence of granulocytes can augment its antibacterial effect .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tedizolid Phosphate Dimer involves the reaction of two molecules of Tedizolid Phosphate to form a dimer.", "Starting Materials": [ "Tedizolid Phosphate" ], "Reaction": [ "Step 1: Tedizolid Phosphate is dissolved in a suitable solvent.", "Step 2: The solution is heated to a suitable temperature and stirred.", "Step 3: Another equivalent of Tedizolid Phosphate is added to the solution.", "Step 4: The reaction mixture is stirred for a suitable period of time.", "Step 5: The resulting Tedizolid Phosphate Dimer is isolated and purified." ] } | |
CAS RN |
1220910-90-6 |
Molecular Formula |
C34H30F2N12O11P2 |
Molecular Weight |
882.631 |
IUPAC Name |
[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methoxy-hydroxyphosphoryl] [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C34H30F2N12O11P2/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(57-33(47)49)17-55-60(51,52)59-61(53,54)56-18-24-16-48(34(50)58-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)(H,53,54)/t23-,24-/m1/s1 |
InChI Key |
DBBJYEOIIWGIRZ-DNQXCXABSA-N |
SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
synonyms |
P,P’-bis[[(5R)-3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]diphosphoric Acid Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)
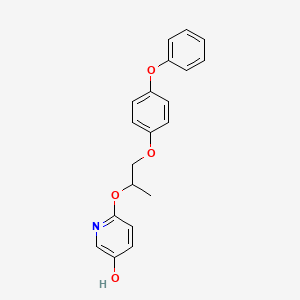
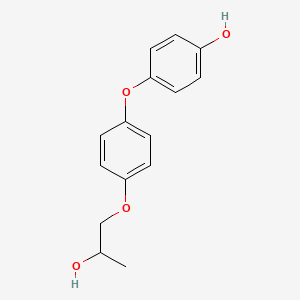
![4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)
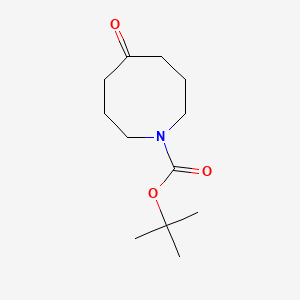
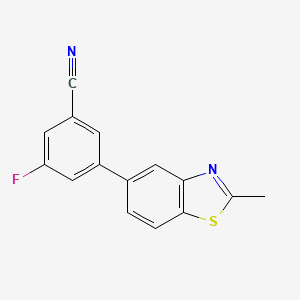

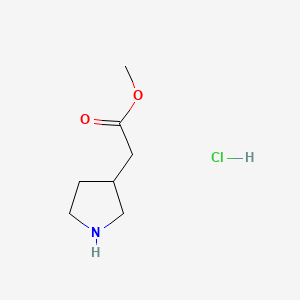
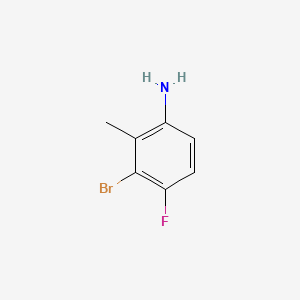

![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)
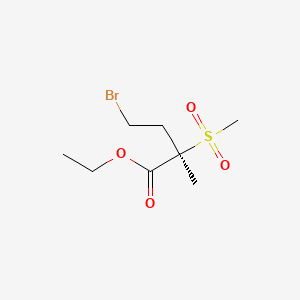

![Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate](/img/structure/B580078.png)